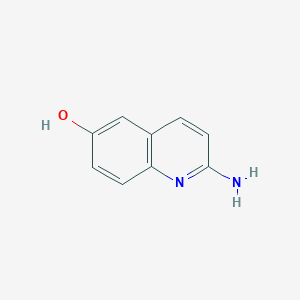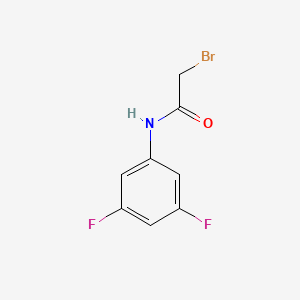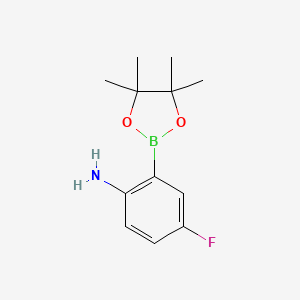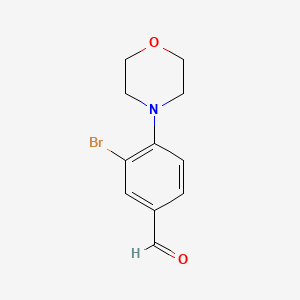
3-Bromo-4-morpholinobenzaldehyde
Overview
Description
3-Bromo-4-morpholinobenzaldehyde, also known as 3-Bromo-4-MBA, is an important organic compound used in many scientific research applications. It is a colorless liquid with a faint odor and is soluble in many organic solvents. It is commonly used as a reagent in organic synthesis, specifically in the synthesis of heterocyclic compounds and other organometallic compounds. It is also used in the preparation of pharmaceuticals, dyes, and other organic materials. In
Scientific Research Applications
Synthesis and Characterization
Novel Synthesis of Derivatives : 3-Bromo-4-morpholinobenzaldehyde has been utilized in the synthesis of various chemical compounds. For instance, D’hooghe et al. (2006) describe a novel synthesis of cis-3,5-disubstituted morpholine derivatives, highlighting the versatility of related morpholine compounds in chemical synthesis (D’hooghe et al., 2006).
Crystal Structure Analysis : The compound 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, which is structurally related to this compound, was synthesized and its crystal structure analyzed by Ibiş et al. (2010). This kind of analysis is crucial for understanding the physical and chemical properties of such compounds (Ibiş, Deniz, & Tuyun, 2010).
Pharmaceutical Research
Drug Synthesis : this compound and its derivatives have been involved in the synthesis of pharmaceutical compounds. For example, Kauffman et al. (2000) describe the preparation of beta-amino alcohol from morpholine, which is effective in synthesizing HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963 (Kauffman et al., 2000).
Antimicrobial Activity : Balaji et al. (2017) synthesized a series of compounds using this compound and evaluated their antimicrobial activities. This kind of research is fundamental in discovering new drugs and treatments (Balaji et al., 2017).
Environmental and Biological Research
Antioxidant Effect in Marine Algae : Olsen et al. (2013) isolated bromophenols, including derivatives related to this compound, from the red alga Vertebrata lanosa and examined their antioxidant activity. This research contributes to understanding the ecological role and potential applications of such compounds in marine biology (Olsen et al., 2013).
Enzyme Inhibition Properties : Bayrak et al. (2017) synthesized natural bromophenols, including this compound derivatives, and studied their inhibitory effects on various enzymes. This type of research is significant in the field of biochemistry and pharmacology (Bayrak et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
3-Bromo-4-morpholinobenzaldehyde, like other benzaldehyde derivatives, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) reacts with an electrophile (a molecule that accepts an electron pair). The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic attack .
Biochemical Pathways
Benzaldehyde derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its efficacy may be influenced by the pH of the environment, as this can affect the compound’s ionization state and, consequently, its ability to interact with its targets.
Biochemical Analysis
Biochemical Properties
3-Bromo-4-morpholinobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in free radical bromination and nucleophilic substitution reactions
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that similar compounds can protect keratinocytes from oxidative damage by activating the Nrf2/HO-1 pathway . This suggests that this compound may have similar protective effects on cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the compound’s bromine atom can participate in free radical reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Long-term studies have shown that similar compounds can have lasting effects on cellular function, indicating the potential for prolonged activity in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular function. It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, similar compounds have been shown to be metabolized through pathways involving tyrosine and phenylpyruvic acid . These interactions can affect metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This can affect its localization and accumulation in specific tissues, influencing its overall efficacy .
Subcellular Localization
This compound’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with cellular components and its overall biological activity .
properties
IUPAC Name |
3-bromo-4-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPSCKOKVZPRIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634592 | |
| Record name | 3-Bromo-4-(morpholin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
263349-24-2 | |
| Record name | 3-Bromo-4-(morpholin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

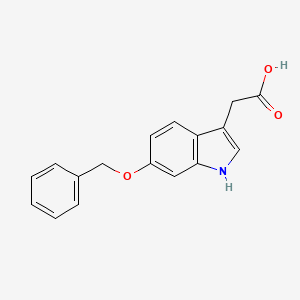
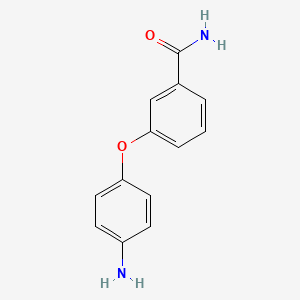
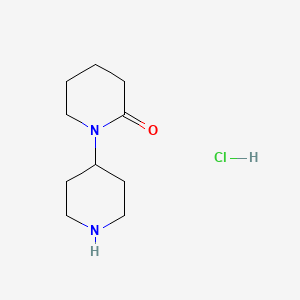
![[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid](/img/structure/B1290462.png)
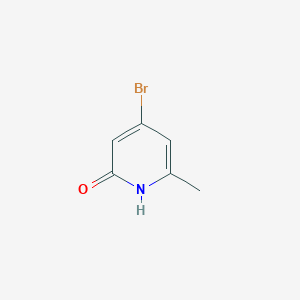
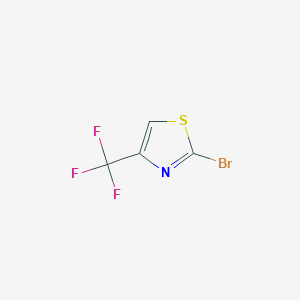
![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1290471.png)

